N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Kinase inhibitor design Structure-activity relationship CDK inhibitor

Secure a critical SAR probe for 2-ureido-thiazole acetamide kinase programs. This compound, with its unique ortho-ethoxy N-aryl substituent, is essential for investigating conformational constraints and selectivity within the CDK inhibitor scaffold disclosed by Pharmacia & Upjohn. Use for systematic comparisons against positional isomers like CAS 921466-57-1 to deconvolve structural activity relationships. This research-grade compound is suitable for biochemical assays, docking studies, and as a benchmark for physicochemical profiling. Procure the compound together with 2–3 close analogs for a rigorous SAR campaign.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 921499-90-3
Cat. No. B2434954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-90-3
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C21H22N4O3S/c1-3-28-18-10-5-4-9-17(18)24-19(26)12-16-13-29-21(23-16)25-20(27)22-15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyKOSARMSFIRCDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-90-3): Chemical Identity, Scaffold Class, and Procurement Context


N-(2-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-90-3) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole acetamide class. Its molecular formula is C₂₁H₂₂N₄O₃S (MW 410.49 g/mol) . The compound incorporates a 2-(m-tolyl)ureido substituent at the thiazole C2 position and an N-(2-ethoxyphenyl)acetamide side chain at C4, a scaffold originally disclosed in the Pharmacia & Upjohn patent family as cyclin-dependent kinase (CDK) inhibitor leads [1]. It is currently available as a research-grade chemical (typical purity ≥95%) from specialty chemical suppliers .

Why N-(2-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs Without Experimental Verification


Within the 2-ureido-thiazole acetamide family, minor structural perturbations produce substantial shifts in kinase selectivity and cellular potency. The Pharmacia & Upjohn patent [1] demonstrates that varying the N-phenyl acetamide substituent (R group) and the urea N-aryl moiety (R₁/R₂) alters CDK/cyclin inhibitory activity in a non-linear fashion. Positional isomerism of the ethoxy group—2-ethoxy versus 4-ethoxy—is predicted to change the conformational preference of the acetamide side chain and thus the complementarity to the CDK ATP-binding pocket [2]. Consequently, generic substitution of 921499-90-3 with a close analog (e.g., the 4-ethoxyphenyl isomer CAS 921466-57-1 or the N-m-tolyl variant CAS 921482-34-0) without confirmatory head-to-head testing risks introducing uncharacterized changes in target engagement, selectivity profile, and cellular phenotype.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (921499-90-3) Relative to Comparators


Positional Isomer Differentiation: 2-Ethoxy vs. 4-Ethoxy Phenyl Substitution

The target compound carries an ortho-ethoxy substituent on the N-phenyl acetamide ring. The closest commercially available positional isomer is N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921466-57-1), which bears a para-ethoxy group . While no direct head-to-head biochemical comparison has been published for these two isomers, SAR studies on the 2-ureidothiazole scaffold [1] show that the position of substituents on the N-phenyl ring modulates both kinase inhibitory potency and selectivity. Ortho substitution introduces steric constraints that can reduce conformational flexibility of the acetamide linker, potentially enhancing selectivity for certain kinase conformations relative to the unhindered para-substituted analog [1]. The ortho-ethoxy group also alters the electron density on the anilide nitrogen, affecting hydrogen-bond donor strength in the hinge-binding region of kinase active sites [1].

Kinase inhibitor design Structure-activity relationship CDK inhibitor

CDK/Cyclin Kinase Inhibitory Activity: Class-Level Evidence from the 2-Ureido-Thiazole Patent Family

The compound 921499-90-3 falls within the generic Markush structure of formula (I) in US Patent 6,863,647 B2 [1]. The patent discloses that 2-ureido-1,3-thiazole derivatives inhibit CDK/cyclin kinase activity and are useful in treating cell proliferative disorders. The patent also states that these compounds may additionally inhibit other kinases including protein kinase C, her2, raf1, MEK1, MAP kinase, EGF receptor, PDGF receptor, IGF receptor, PI3 kinase, weel kinase, Src, and Abl [1]. While the patent provides IC₅₀ data for representative examples against CDK2/cyclin A, compound 921499-90-3 is not among the specifically exemplified compounds. However, its structural features—an N-aryl urea at the thiazole C2 position and an N-aryl acetamide at C4—match the pharmacophore required for CDK hinge-region binding as defined by the patent SAR [1]. A related series of 2-ureidothiazole-4-formamide derivatives (Chinese Chemical Letters, 2016) demonstrated dual VEGFR-2 and PI3Kα inhibition with IC₅₀ values ranging from 0.18 to 8.7 μM [2], providing class-level evidence that the 2-ureidothiazole core can productively engage the ATP-binding sites of multiple kinases.

CDK inhibition Cell cycle arrest Antitumor agents

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to N-Aryl Acetamide Analogs

The N-(2-ethoxyphenyl) acetamide motif confers a distinct lipophilicity/hydrogen-bonding balance compared to analogs bearing N-(m-tolyl) or N-(3,4-dichlorophenyl) substituents. Calculated physicochemical parameters (ChemAxon/Marvin) for 921499-90-3: cLogP ≈ 3.2, topological polar surface area (tPSA) ≈ 113 Ų, hydrogen bond donors = 3, hydrogen bond acceptors = 5 . In contrast, the N-(m-tolyl) analog (CAS 921482-34-0) has cLogP ≈ 3.6, tPSA ≈ 88 Ų, HBD = 3, HBA = 4 . The 2-ethoxyphenyl group increases polarity and HBA count relative to the m-tolyl analog, which is expected to reduce passive membrane permeability but potentially improve solubility and reduce CYP-mediated metabolic clearance. The N-(3,4-dichlorophenyl) analog has cLogP ≈ 4.5 and increased halogen bonding potential, which may enhance binding to halogen-accepting kinase pockets but also elevate plasma protein binding . These physicochemical differences provide a rational basis for selecting 921499-90-3 over less polar analogs when improved aqueous solubility or reduced lipophilicity-driven promiscuity is desired in a screening cascade.

Drug-likeness Physicochemical profiling Permeability prediction

Scaffold Deconvolution: Differentiation from Benzothiazole- and Triazole-Containing Urea Acetamide Analogs in Kinase Selectivity Screens

The 2-ureido-thiazole core of 921499-90-3 distinguishes it from closely related benzothiazole-ureido-acetamide compounds (e.g., N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide) and triazole-containing analogs (e.g., SALOR-INT L369055-1EA, CAS 557063-66-8) that have been reported in kinase inhibitor screening libraries . The thiazole ring provides a specific hydrogen-bond acceptor geometry (N3 position) that interacts with the kinase hinge region, while the absence of a fused benzene ring (as in benzothiazole) reduces molecular weight and aromatic ring count relative to benzothiazole analogs. The patent literature indicates that 2-ureido-thiazoles exhibit a kinase inhibition profile biased toward CDKs and related serine/threonine kinases, whereas benzothiazole-ureas have been reported to target a broader range of kinases including tyrosine kinases [1]. This scaffold-based selectivity differentiation is critical for researchers designing chemical probes where kinase selectivity is a primary consideration.

Kinase selectivity profiling Scaffold hopping Chemical probe development

Validated Application Scenarios for N-(2-Ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (921499-90-3) in Scientific and Industrial Research


Kinase Inhibitor Lead Identification Screening in Oncology Drug Discovery

921499-90-3 is suitable as a screening deck compound for identifying hits against CDK/cyclin kinases and related serine/threonine kinases implicated in cell cycle regulation. The 2-ureido-thiazole scaffold is validated by Pharmacia & Upjohn's patent as a CDK inhibitor chemotype. Its moderate calculated lipophilicity (cLogP ≈ 3.2) and acceptable tPSA (≈113 Ų) [1] suggest compatibility with biochemical kinase assay conditions (≤1% DMSO). Researchers should include the 4-ethoxyphenyl positional isomer (CAS 921466-57-1) as a comparator to assess the impact of ortho vs. para substitution on kinase selectivity. Note that this compound's specific activity has not been experimentally confirmed; it should be treated as a putative kinase inhibitor requiring full biochemical profiling.

Structure-Activity Relationship (SAR) Exploration of the 2-Ureido-Thiazole Acetamide Series

The compound serves as a key SAR probe for interrogating the N-aryl acetamide position within the 2-ureido-thiazole scaffold. Its ortho-ethoxy substituent introduces a steric and electronic perturbation distinct from the N-(m-tolyl) (CAS 921482-34-0) and N-(3,4-dichlorophenyl) analogs . Systematic comparison across this congeneric series enables deconvolution of contributions from lipophilicity, H-bonding capacity, and steric bulk to kinase binding and cellular activity. Procurement of the entire mini-series (target compound + 2-3 close analogs) is recommended for rigorous SAR campaigns.

Computational Chemistry and Molecular Docking Validation Studies

Given the absence of a published crystal structure for 921499-90-3 bound to its target, the compound is a candidate for prospective docking and molecular dynamics studies against the CDK2 ATP-binding site (PDB structures available). The ortho-ethoxy group provides a test case for evaluating scoring function accuracy in predicting the binding pose of conformationally constrained N-aryl acetamide substituents. The predicted intramolecular hydrogen bond between the ortho-ethoxy oxygen and the amide NH can be validated by NMR solution studies, making this compound a useful tool for developing conformational restraint strategies in kinase inhibitor design [1].

Physicochemical Property Benchmarking in Compound Library Design

With a calculated cLogP of ~3.2 and tPSA of ~113 Ų, 921499-90-3 resides near the centroid of oral drug-like chemical space . Its procurement as a reference standard for HPLC-based lipophilicity (logD₇.₄) and kinetic solubility determination provides a benchmark for evaluating other members of the 2-ureido-thiazole acetamide series. The compound's chromatographic behavior and solubility profile can inform formulation strategies for in vivo studies should the series progress to animal efficacy testing.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.